molecular formula C19H26ClNO2 B271885 3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol

3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol

Cat. No. B271885
M. Wt: 335.9 g/mol
InChI Key: AXJHCAXAKVXIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol is a novel compound that exhibits potential therapeutic applications in various fields of research. This compound is a derivative of adamantane, a cycloalkane that has been widely studied for its pharmacological properties. The unique chemical structure of this compound makes it a promising candidate for drug development.

Scientific Research Applications

3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol has shown promising results in various fields of research. In the field of oncology, this compound has been found to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the field of neuroscience, this compound has been found to exhibit neuroprotective properties. It has been shown to protect neurons from oxidative stress and neuroinflammation. In addition, this compound has been found to exhibit anti-inflammatory properties in various models of inflammation.

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways. In cancer cells, this compound has been found to activate the caspase pathway, leading to apoptosis. In neurons, this compound has been found to protect against oxidative stress and neuroinflammation by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol have been extensively studied. In cancer cells, this compound has been found to induce apoptosis by activating the caspase pathway. In neurons, this compound has been found to protect against oxidative stress and neuroinflammation by modulating the NF-κB signaling pathway. In addition, this compound has been found to exhibit anti-inflammatory properties in various models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol in lab experiments include its potent pharmacological effects, its unique chemical structure, and its high degree of purity. However, there are also limitations to using this compound in lab experiments. For example, this compound may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are many future directions for research on 3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol. One potential direction is to further investigate its anti-cancer activity and its potential as a cancer therapeutic. Another potential direction is to investigate its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. In addition, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets.

Synthesis Methods

The synthesis of 3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol involves a multi-step process. The starting material, 5-chloro-2-ethoxybenzylamine, is reacted with 1-adamantyl bromide in the presence of a base to form the intermediate product. The intermediate product is then reduced using sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of the compound with a high degree of purity.

properties

Product Name

3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

IUPAC Name

3-[(5-chloro-2-ethoxyphenyl)methylamino]adamantan-1-ol

InChI

InChI=1S/C19H26ClNO2/c1-2-23-17-4-3-16(20)6-15(17)11-21-18-7-13-5-14(8-18)10-19(22,9-13)12-18/h3-4,6,13-14,21-22H,2,5,7-12H2,1H3

InChI Key

AXJHCAXAKVXIRX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)CNC23CC4CC(C2)CC(C4)(C3)O

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNC23CC4CC(C2)CC(C4)(C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.